N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide
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Overview
Description
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a pyridine moiety and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide typically involves the reaction of 4-methylpiperazine with 3-chloropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with butanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide is unique due to its specific substitution pattern on the piperazine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-4-14(19)16-12-5-6-13(15-11-12)18-9-7-17(2)8-10-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFQOZGVZPEXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(C=C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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